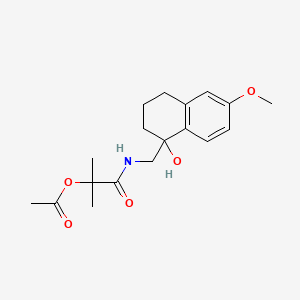
1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate" is a chemically synthesized molecule that appears to be structurally related to 1,2,3,4-tetrahydronaphthalene derivatives. These derivatives have been studied for their potential dopaminergic activity, which is of interest in the context of central dopamine receptor agonists . The compound likely shares some pharmacological properties with its analogs due to the presence of the 1,2,3,4-tetrahydronaphthalene core structure.
Synthesis Analysis
The synthesis of related 1,2,3,4-tetrahydronaphthalene derivatives has been reported in the literature. For instance, the synthesis of monohydroxyl analogs of a known dopamine receptor agonist involved conventional methods starting from an optically active intermediate, which was resolved using mandelic acid . Another synthesis approach for a 2-amino derivative started from naphthalene-2,3-diol and involved several steps, including methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydronaphthalene derivatives is crucial for their biological activity. The absolute stereochemistry of such compounds has been determined through chemical transformations and X-ray crystallography . The crystal structures of related molecules have shown the configurations of stereo centers and the conformation of the tetrahydronaphthalene moiety . These findings are essential for understanding the molecular interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of 1,2,3,4-tetrahydronaphthalene derivatives are varied and can significantly impact the pharmacological properties of the compounds. For example, the dopaminergic activity of these compounds is influenced by the presence of specific substituents and the chirality of the molecule . The enantioselective hydrolysis of racemic acetates has been used to yield chiral alcohols, which are important intermediates in the synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydronaphthalene derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in a biological context. The stereochemistry and substituents on the tetrahydronaphthalene core can influence these properties and, consequently, the bioavailability and efficacy of the compound as a dopaminergic agent .
科学的研究の応用
Polyketides and Bioactivity
Polyketides, derived from endophytic fungi, have been explored for their potential bioactivities. A study on desert endophytic fungus Paraphoma sp. isolated new polyketides, suggesting a biosynthetic pathway originating from polyketide synthesis with various post-modification reactions. These compounds were evaluated for their bioactivities against plant pathogens and human cancer cell lines, though no significant effects were observed (Li et al., 2018).
Sphingosine-1-Phosphate Receptor Agonists
Another area of research involves the discovery of sphingosine-1-phosphate (S1P) receptor agonists, like ceralifimod (ONO-4641), which are selective for S1P1 and S1P5 receptors. These are explored for treating autoimmune diseases by modulating the S1P1 receptor to reduce undesirable effects associated with the S1P3 receptor activation. This highlights the therapeutic potential of such compounds in immune regulation (Kurata et al., 2017).
Acid-Catalyzed Solvolysis
Research into the acid-catalyzed solvolysis of 1-methoxy-1-methyl-1,4-dihydronaphthalene (1-OMe) has shown exclusive production of the elimination product 1-methylnaphthalene. This study provides insight into the stability and reactivity of carbocations in solvolysis reactions, contributing to our understanding of chemical reaction mechanisms (Jia & Thibblin, 2001).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, used as precursors for 5-hydroxytryptamine receptor agonists, demonstrates the utility of combining chemical and enzymatic methods for synthesizing complex organic molecules. This approach has been applied to produce various (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes (Orsini et al., 2002).
Synthesis of Benzo[g]indoles
The synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles from specific dihydronaphthalene precursors highlights the diverse synthetic applications of these compounds in producing heterocyclic compounds with potential bioactivity. This research underscores the versatility of dihydronaphthalene derivatives in organic synthesis (Yi et al., 2005).
特性
IUPAC Name |
[1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-12(20)24-17(2,3)16(21)19-11-18(22)9-5-6-13-10-14(23-4)7-8-15(13)18/h7-8,10,22H,5-6,9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYXJUHAIPXSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CCCC2=C1C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

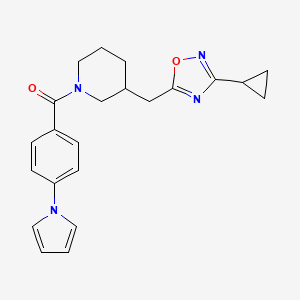
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
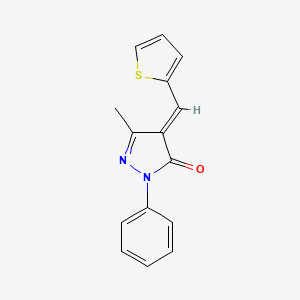
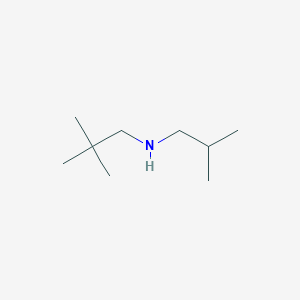
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
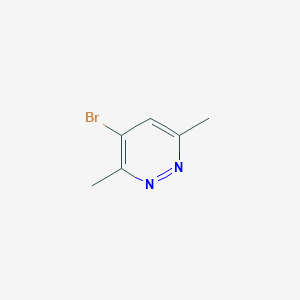
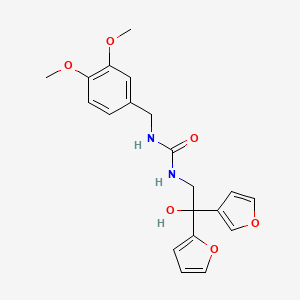
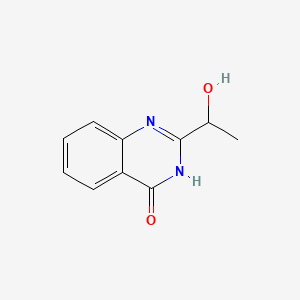
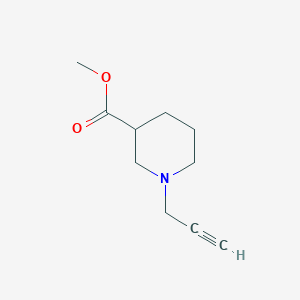
![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)
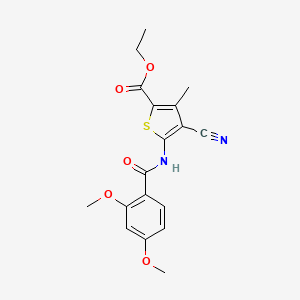
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)